molecular formula C11H8FN5O B1450765 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 119222-39-8

3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No. B1450765
CAS RN: 119222-39-8
M. Wt: 245.21 g/mol
InChI Key: IRLRTOZJIGIHCK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (FBP) is a heterocyclic compound belonging to the triazole family. It is an important synthetic intermediate in organic chemistry, and has been studied extensively for its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry. FBP has a wide range of physiological and biochemical effects, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Cancer Treatment: Protein Kinase Inhibition

Pyrimidine derivatives, including triazolopyrimidines, have shown promise as protein kinase inhibitors in cancer treatment . These compounds can selectively inhibit protein kinases, which are essential enzymes controlling cell growth, differentiation, migration, and metabolism. By targeting specific kinases associated with cancerous growth, these derivatives can act as potent anticancer agents, offering a more targeted approach compared to conventional chemotherapy.

Medicinal Chemistry: c-Met Inhibition

In medicinal chemistry, triazolopyrimidines have been utilized for their ability to inhibit the c-Met protein kinase . The c-Met receptor is involved in pathways that promote cell proliferation and survival, making it a significant target for cancer therapeutics. Compounds like “3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” can be designed to selectively inhibit this receptor, potentially leading to the development of new cancer drugs.

Neuropharmacology: GABA A Modulation

These compounds have also been explored for their GABA A modulating activity . GABA A receptors are pivotal in the regulation of neuronal excitability throughout the nervous system. Modulators of these receptors can have therapeutic applications in treating conditions such as anxiety, insomnia, and epilepsy.

Fluorescent Probes

Triazolopyrimidines can serve as fluorescent probes . Due to their unique electronic structure, they can absorb and emit light at specific wavelengths, making them useful in various biological and chemical assays where visualization and tracking of biological molecules are required.

Polymer Chemistry: Structural Units

The structural versatility of triazolopyrimidines allows them to be incorporated as structural units in polymers . These polymers can have applications in materials science, including the development of new materials for solar cells, due to their ability to conduct electricity and their stability under light exposure.

Antimicrobial and Antiparasitic Agents

Triazolopyrimidines have been identified for their potential as antimicrobial and antiparasitic agents . Their structural similarity to nucleotides allows them to interfere with the DNA synthesis of bacteria and parasites, providing a pathway for the development of new treatments for infectious diseases.

Enzyme Inhibition: BACE-1 Inhibitors

These compounds have shown potential as inhibitors of the enzyme BACE-1 . BACE-1 is involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. Inhibitors of this enzyme could be valuable in the search for treatments for neurodegenerative disorders.

Agricultural Chemistry: Growth Regulation

In agriculture, triazolopyrimidines can be used to regulate plant growth . They can act on specific pathways to promote or inhibit growth, which can be beneficial in managing crop yields and improving resistance to environmental stressors.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLRTOZJIGIHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

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